

The Discovery and Development of Thienopyrimidine Org 41841: A Technical Whitepaper

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Compound of Interest

Compound Name: Org41841

Cat. No.: B1677480

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Abstract

Org 41841 is a novel small molecule thienopyrimidine that has emerged as a significant tool in the study of gonadotropin receptor function. Identified as a dual partial agonist for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), its primary mechanism of action extends beyond simple receptor activation. Notably, Org 41841 functions as a pharmacological chaperone, or "pharmacoperone," capable of rescuing the cell surface expression of misfolded gonadotropin receptors, a discovery with potential implications for treating certain forms of infertility and other endocrine disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Org 41841, including detailed methodologies for relevant assays and visualizations of its signaling pathways.

Introduction

The thienopyrimidine scaffold is a versatile heterocyclic structure that has been extensively explored in drug discovery, leading to the development of various therapeutic agents.[1] Org 41841, chemically known as 5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide, was identified through high-throughput screening as a selective, low molecular weight agonist for the LHCGR.[2] Subsequent research

revealed its dual agonistic activity on the TSHR and, more significantly, its role as a pharmacoperone for gonadotropin receptors.[3][4] This unique property of rescuing misfolded, intracellularly retained mutant receptors and restoring their function on the cell surface has positioned Org 41841 as a valuable research tool and a potential therapeutic lead.[2][3]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and in vitro pharmacological data for Org 41841 is presented in the tables below.

Table 1: Physicochemical Properties of Org 41841

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₂ N ₄ O ₂ S ₂	[4]
Molecular Weight	402.5 g/mol	[5]
CAS Number	301847-37-0	[4]
Appearance	Solid	[6]
Solubility	DMSO: Slightly soluble, Ethanol: Slightly soluble, DMF: 5 mg/ml	[5]

Table 2: In Vitro Pharmacological Data for Org 41841

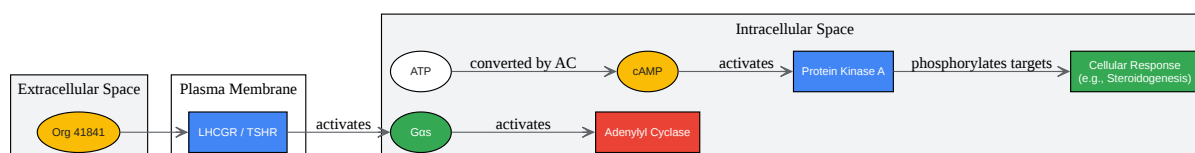
Parameter	Receptor	Value	Cell Line	Reference
EC ₅₀	Human LHCGR	0.2 µM (0.3 µM)	HEK293	[4][5]
Human TSHR	7.7 µM (6.5 µM)	HEK293	[4][5]	
Action	LHCGR	Partial Agonist	-	[4]
TSHR	Partial Agonist	-	[4]	
Pharmacoperone Activity	Mutant hFSHR (A189V)	Rescue of cell surface expression	COS Cells	[2][7]

Mechanism of Action and Signaling Pathways

Org 41841 exerts its effects through two primary mechanisms: direct receptor agonism and pharmacoperone activity.

Dual Receptor Agonism

As a partial agonist, Org 41841 binds to and activates both the LHCGR and TSHR, leading to the stimulation of downstream signaling pathways. The primary pathway activated by these G-protein coupled receptors (GPCRs) is the adenylyl cyclase cascade, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]

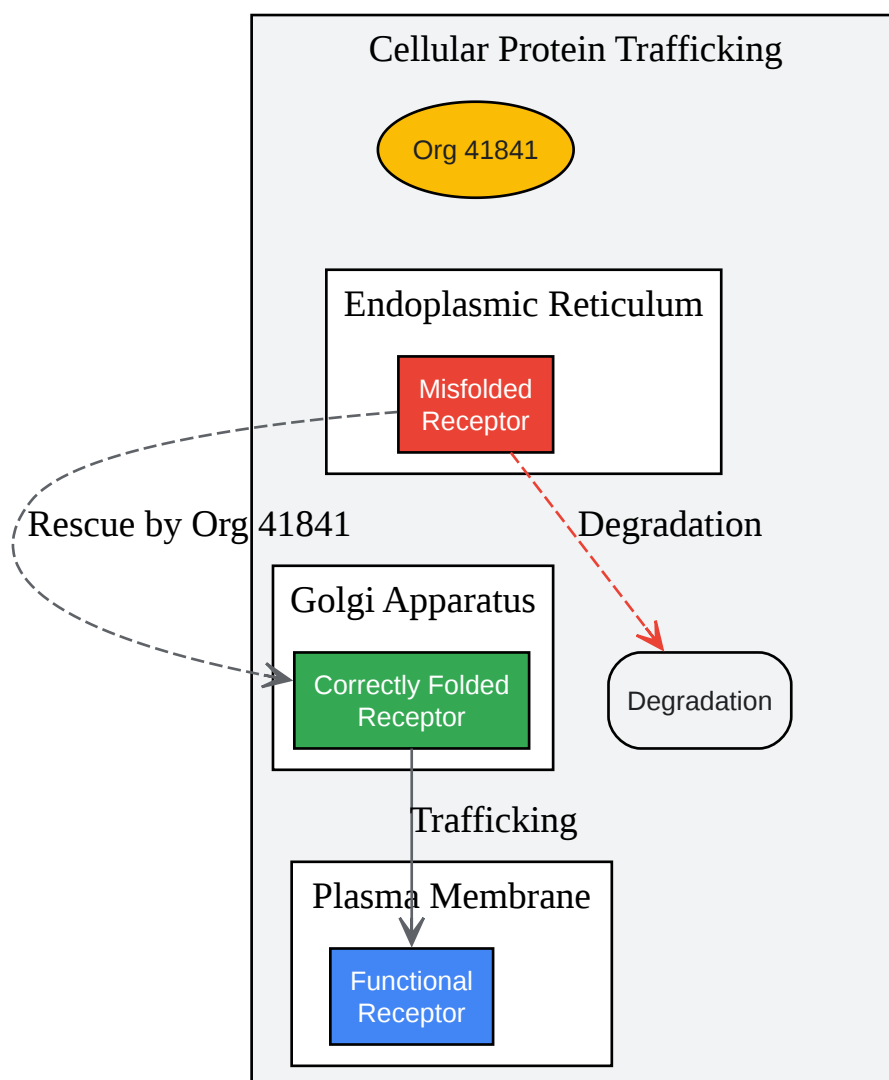


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Figure 1: Org 41841 G-Protein Coupled Receptor Signaling Pathway.

Pharmacoperone Activity

A key feature of Org 41841 is its ability to act as a pharmacological chaperone. Certain genetic mutations in GPCRs can lead to protein misfolding and retention within the endoplasmic reticulum (ER), preventing their transport to the cell surface where they would normally function. Org 41841 can bind to these misfolded receptors, stabilize their conformation, and facilitate their proper trafficking to the plasma membrane, thereby restoring their responsiveness to endogenous ligands.[2][3] This has been demonstrated for a specific mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR), A189V.[2][7]



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Figure 2: Pharmacoperone Mechanism of Org 41841.

Experimental Protocols

The following sections provide representative methodologies for key in vitro assays used to characterize the activity of Org 41841. These protocols are based on published literature and may require optimization for specific experimental conditions.

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of Org 41841 to stimulate cAMP production in cells expressing the target receptor.

Materials:

- HEK293 cells transiently or stably expressing the human LHCGR or TSHR.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
- Assay buffer: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.
- Org 41841 stock solution (in DMSO).
- Positive control (e.g., human Chorionic Gonadotropin (hCG) for LHCGR, TSH for TSHR).
- cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System).
- 96-well cell culture plates.
- Plate reader.

Procedure:

- Cell Seeding: Seed HEK293 cells expressing the receptor of interest into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of Org 41841 and the positive control in assay buffer.
- Cell Treatment:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with pre-warmed serum-free DMEM.
 - Add the prepared compound dilutions to the respective wells.
 - Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[6]

- **Cell Lysis:** After incubation, aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
- **cAMP Measurement:** Determine the cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.
- **Data Analysis:** Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Org 41841 to the LHCGR. As Org 41841 is an allosteric agonist and does not compete with the natural ligand binding site, a direct binding assay with radiolabeled Org 41841 would be ideal.^[2] However, if a radiolabeled version is unavailable, competition binding assays with a known radioligand that binds to a different site can be performed to characterize allosteric interactions. The following is a general protocol for a competitive binding assay.

Materials:

- Cell membranes prepared from HEK293 cells expressing the human LHCGR.
- Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).
- Radioligand (e.g., [³H]-hCG).
- Unlabeled Org 41841 stock solution (in DMSO).
- Non-specific binding control (e.g., a high concentration of unlabeled hCG).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.
- 96-well filter plates.

Procedure:

- Assay Setup: In a 96-well plate, add the following to each well in order:
 - Binding buffer.
 - Serial dilutions of unlabeled Org 41841.
 - A fixed concentration of radioligand.
 - Cell membrane preparation.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value, from which the K_i can be calculated.

Cell Surface Expression Assay (Flow Cytometry)

This method quantifies the effect of Org 41841 on the cell surface expression of a receptor, particularly in the context of its pharmacoperone activity.

Materials:

- COS-7 or HEK293 cells transiently transfected with a plasmid encoding an epitope-tagged (e.g., HA- or FLAG-tagged) version of the receptor of interest (e.g., hFSHR-A189V).

- Culture medium and transfection reagents.
- Org 41841 stock solution (in DMSO).
- Phosphate-buffered saline (PBS).
- Blocking buffer (e.g., PBS with 1% BSA).
- Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG).
- Fluorescently labeled secondary antibody.
- Flow cytometer.

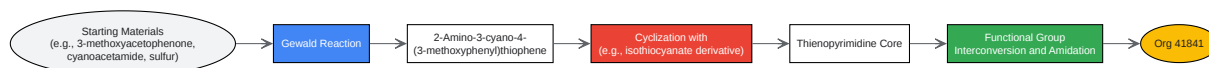
Procedure:

- Cell Culture and Transfection: Transfect the cells with the receptor-encoding plasmid and seed them into multi-well plates.
- Compound Treatment: Treat the transfected cells with various concentrations of Org 41841 for a specified period (e.g., 24-48 hours) to allow for potential rescue of the mutant receptor.
- Cell Staining:
 - Gently detach the cells from the plate.
 - Wash the cells with ice-cold PBS.
 - Incubate the cells with the primary antibody in blocking buffer on ice to label the cell surface receptors.
 - Wash the cells to remove unbound primary antibody.
 - Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.
 - Wash the cells to remove unbound secondary antibody.

- **Flow Cytometry Analysis:** Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the number of receptors expressed on the cell surface.
- **Data Analysis:** Quantify the mean fluorescence intensity for each treatment group and compare it to the untreated control to determine the effect of Org 41841 on receptor cell surface expression.

Synthesis of Org 41841

The synthesis of thienopyrimidines typically involves the construction of the fused ring system from appropriate thiophene precursors. While a detailed, step-by-step protocol for the industrial synthesis of Org 41841 is proprietary, a plausible synthetic route based on established thienopyrimidine chemistry is outlined below. The general approach involves the Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to form the pyrimidine ring.



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